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Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family.[1][2][3] It
is widely utilized in biological research and drug development for a variety of applications,
including single-molecule detection, high-resolution microscopy (such as STED, PALM, and
dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3][4] A
critical characteristic of any fluorophore for quantitative and time-lapse imaging is its
photostability—the ability to resist photochemical destruction when exposed to excitation light.
[5] ATTO 565 is renowned for its exceptional thermal and photostability, making it a reliable tool
for demanding imaging experiments that require prolonged or intense illumination.[1][2][6]

This technical guide provides a comprehensive overview of the photophysical properties of
ATTO 565, with a specific focus on its photostability and photobleaching characteristics. It
includes quantitative data, detailed experimental protocols for assessing photostability, and
visual diagrams to illustrate key processes and workflows.

Core Photophysical Properties of ATTO 565

The brightness and performance of a fluorescent dye are determined by its fundamental
photophysical parameters. ATTO 565 exhibits a strong absorption profile and a high
fluorescence quantum yield, which contribute to its bright signal in various applications.[2][5][6]
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Property Value References

Maximum Excitation

Wavelength (A_abs) >64 nm i)
Maximum Emission

590 nm [11[31[5]
Wavelength (A_em)
Molar Extinction Coefficient (g) 120,000 M—tcm™1 [L1I3151[7118]
Fluorescence Quantum Yield

90% [LI[213]5107118]
()
Fluorescence Lifetime (1) 4.0ns 3151 71[9]

Photostability and Photobleaching Mechanisms

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the
loss of its ability to fluoresce.[10] The rate of photobleaching is a critical consideration,
especially in experiments requiring long acquisition times or high-intensity laser illumination,
such as in super-resolution microscopy.[11]

ATTO 565 is recognized for its high resistance to photobleaching.[1][2] HoweVer, like all
fluorophores, it will eventually photobleach under continuous illumination. The extent of
photobleaching is dependent on factors such as the intensity of the excitation light and the
chemical environment.

Quantitative Photostability Data

The photostability of ATTO 565 has been quantified by measuring its average bleaching time
under different illumination intensities. As the light intensity increases, the average time before
the molecule photobleaches decreases.
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lllumination Intensity Average Bleaching Time
References
(Wicm?) (s)
284 63.0 [1][11]
568 21.8 [1][11]
1136 18.2 [1][11]

Photobleaching Pathways

The photobleaching of ATTO 565 is a complex process that can involve multiple pathways.
Research suggests a mechanism involving transitions to transient non-fluorescent "dark states"
from which the molecule can either return to the fluorescent state or enter a permanent,
bleached state.[12] The presence of molecular oxygen can significantly influence these

pathways.

In the presence of air, the fluorescence decay of ATTO 565 populations often follows a
biexponential pattern. This is explained by a four-electron energy level model with two distinct
pathways to a bleached state.[1][11] One pathway involves the formation of a radical dark state
(D) from the triplet state (T1), while the other involves direct bleaching. In an oxygen-depleted
environment (e.g., under a nitrogen atmosphere), the decay tends to be monoexponential.[11]
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Proposed photobleaching pathways for ATTO 565.
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Experimental Protocols

Accurate assessment of photostability requires standardized experimental procedures. Below

are protocols for labeling proteins with ATTO 565 and for quantifying its photostability.

Protocol 1: Labeling Proteins with ATTO 565 NHS Ester

This protocol provides a general method for conjugating amine-reactive ATTO 565 NHS ester

to proteins.[5] Optimal conditions may vary for specific proteins.

Materials:

ATTO 565 NHS ester

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0)

Anhydrous DMSO

Size-exclusion chromatography column (e.g., Sephadex G-25)

Spectrophotometer

Procedure:

Prepare Protein Solution: Dissolve or dilute the protein in the reaction buffer to a
concentration of 1-5 mg/mL.

Prepare Dye Stock Solution: Dissolve ATTO 565 NHS ester in DMSO to a concentration of
~10 mg/mL immediately before use.

Perform Labeling Reaction: Add the dye stock solution to the protein solution while gently
stirring. A 5- to 15-fold molar excess of the dye is typically used.

Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.

Purify Conjugate: Remove unreacted dye by passing the reaction mixture through a size-
exclusion chromatography column. The first colored fraction contains the labeled protein.
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o Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of
the conjugate at 280 nm (for protein) and 564 nm (for ATTO 565).

Preparation
Prepare Protein Solution Prepare Dye Stock
(pH 8.0-9.0) (ATTO 565 NHS in DMSO)

Reaction

Mix Protein and Dye
(5-15x molar excess)

:

Incubate 1 hr at RT
(Protected from light)

Purification & Analysis

Purify Conjugate
(Size-Exclusion Chrom.)

:

Determine DOL
(Absorbance at 280 & 564 nm)

Click to download full resolution via product page

Workflow for protein conjugation with ATTO 565 NHS ester.

Protocol 2: Measurement of Photobleaching Half-Life

This protocol outlines a method to determine the photobleaching half-life (t1/2) of a fluorescent

dye using fluorescence microscopy.[13]
Materials:

e ATTO 565-labeled sample (e.g., conjugated protein)
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Microscope slides and coverslips

Mounting medium or buffer (e.g., PBS), with or without antifading agents

Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

e Sample Preparation: Immobilize the ATTO 565-labeled molecules on a clean microscope
coverslip. Wash to remove unbound molecules and mount on a slide with the desired buffer.

e Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the
appropriate filter set for ATTO 565 (Excitation ~560 nm, Emission ~590 nm).

e Image Acquisition:

[¢]

Locate the region of interest (ROI).

[e]

Set the camera exposure and light source intensity to appropriate levels.

[e]

Acquire an initial image (t=0).

o

Continuously illuminate the sample and acquire a time-lapse series of images at regular
intervals until the fluorescence intensity has significantly decreased.

e Data Analysis:

[¢]

Open the image series in the analysis software.

o Select an ROI within the illuminated area and measure the mean fluorescence intensity for
each frame.

o Correct for background fluorescence by subtracting the mean intensity of a region without
labeled molecules.

o Normalize the background-corrected intensity values to the initial intensity (at t=0).
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o Plot the normalized fluorescence intensity as a function of time.

o Determine the time at which the fluorescence intensity drops to 50% of its initial value.
This is the photobleaching half-life (t1/2).

Prepare Sample
(Immobilize ATTO 565 conjugate)

:

Setup Microscope
(Stabilize light source, select filters)

:

Acquire Time-Lapse Images
(Continuous illumination)

:

Analyze Data
(Measure intensity vs. time)

:

Plot Normalized Intensity
vs. Time

( Calculate Half-Life (t1/2) )
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Experimental workflow for assessing photostability.

Conclusion

ATTO 565 is a bright and highly photostable fluorescent dye, making it an excellent choice for a
wide range of fluorescence-based applications, particularly those that involve extended

imaging periods or intense illumination.[5][14] Its high quantum yield ensures a strong signal,
while its robust chemical structure provides resistance to photobleaching.[2][6] Understanding
the photobleaching characteristics and the factors that influence them, such as illumination
intensity and the local chemical environment, allows researchers to optimize their experimental
conditions and acquire high-quality, reproducible data. The provided protocols offer a
standardized approach for utilizing ATTO 565 and quantifying its performance, empowering
scientists in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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